4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
Description
Properties
IUPAC Name |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITINQVEJBXDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (1-Methyl-1H-Benzimidazol-2-yl)Methanamine
The foundational intermediate, (1-methyl-1H-benzimidazol-2-yl)methanamine (CAS 20028-40-4), is synthesized through alkaline hydrolysis of protected precursors. For example:
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Procedure : A mixture of 1-methyl-2-(chloromethyl)benzimidazole (10.3 g) and potassium hydroxide (5.20 g) in methanol (200 mL) was stirred at 20°C for 30 minutes. After filtration and solvent evaporation, extraction with ethyl acetate yielded the amine as a white solid (5.60 g, 54% yield).
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Key Data :
Coupling with 4-Chloroaniline
The target compound is formed via nucleophilic substitution between (1-methyl-1H-benzimidazol-2-yl)methanamine and 4-chloroaniline derivatives:
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Procedure : 4-Chloroaniline (1.0 mmol) was reacted with (1-methyl-1H-benzimidazol-2-yl)methanamine (1.2 eq.) in n-butanol (0.3 mL) with N,N-diisopropylethylamine (1.25 eq.) at 110°C in a sealed tube for 18 hours. Purification via preparative HPLC yielded the product (LCMS [M+H]+ 359).
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Key Data :
Reductive Amination Using Methanol as a Solvent
Reaction Optimization
Methanol serves as both solvent and methyl donor in reductive amination. A nickel/zinc-aluminum oxide (Ni/ZnAlOx-600) catalyst enables selective mono-N-methylation:
Mechanistic Insights
The reaction proceeds through imine formation, followed by hydrogenation. Methanol dehydrogenates to formaldehyde, which methylates the amine intermediate.
Microwave-Assisted Synthesis with Iron Catalysis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes:
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Procedure : (1-Methyl-1H-benzimidazol-2-yl)methanamine (162 mg) and FeCl₃·6H₂O (54 mg) in isopropanol (40 mL) were microwaved at 140°C for 10 minutes. Column chromatography yielded the product as a pale yellow crystal (20% yield).
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Key Data :
Tandem Condensation-Hydrogenation Reactions
One-Pot Synthesis
A tandem approach combines benzimidazole formation and amination:
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Procedure : o-Phenylenediamine (0.1 mol) and 4-chlorophenylacetic acid (0.1 mol) were refluxed in 4 N HCl for 3 hours. After basification with NH₄OH, the intermediate was hydrogenated over Pd/C (0.09 g) in THF/MeOH (18:2 mL) under H₂ for 8 hours.
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Key Data :
Comparative Analysis of Methodologies
Yield and Efficiency
Advantages and Limitations
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Nucleophilic Substitution : High yields but requires anhydrous conditions.
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Reductive Amination : Scalable but dependent on catalyst availability.
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Microwave Synthesis : Fast but low yield due to side reactions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
Structure and Characteristics
The compound features a chloro group and a benzimidazole moiety, which contributes to its biological activity. The structure can be represented as follows:
- IUPAC Name : 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
- Molecular Formula :
- Molecular Weight : 273.74 g/mol
Medicinal Chemistry
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity : Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. Studies have demonstrated that 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features enhance its ability to interact with microbial enzymes, leading to inhibition of growth.
Material Science
In material science, this compound is being investigated for its potential use in synthesizing novel materials with specific properties.
Polymer Chemistry : The incorporation of 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline into polymer matrices is being studied to enhance thermal stability and mechanical properties. The presence of the benzimidazole group may improve the thermal resistance of polymers.
Agricultural Chemistry
The application of this compound extends to agricultural chemistry, where it is being explored for its potential as a pesticide or herbicide.
Pesticidal Activity : Initial studies suggest that derivatives of benzimidazole can act as effective pesticides. The chlorinated aniline structure may enhance the bioactivity of formulations aimed at controlling pests in agricultural settings.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of various benzimidazole derivatives, including 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Polymer Enhancement
Research conducted at a leading materials science institute focused on incorporating 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline into polycarbonate matrices. The findings revealed improved thermal stability and mechanical strength, making it a candidate for high-performance applications.
Case Study 3: Agricultural Efficacy
A field study assessed the effectiveness of formulations containing 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, suggesting potential for commercial pesticide development.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole-Based Derivatives
3-(2-(5-Chloro-1H-Benzimidazol-2-yl)Phenyl)-2-(4-Chlorophenyl)Thiazolidin-4-One (Compound 11, )
- Structure: Combines a benzimidazole with a thiazolidinone ring and a 4-chlorophenyl group.
- Key Differences: The thiazolidinone introduces a sulfur atom and a ketone, enhancing hydrogen-bonding capacity compared to the target compound’s simpler methylene bridge.
4-[(5-Methyl-1H-Benzimidazol-2-yl)Methyl]Aniline Dihydrochloride ()
- Structure : Nearly identical to the target compound but exists as a dihydrochloride salt.
- Key Differences : The dihydrochloride form increases water solubility, which may enhance bioavailability in biological systems.
- Molecular Weight : 310.22 g/mol (vs. 282.74 g/mol for the target compound) .
4-Chloro-3-[(2-Methyl-1H-Benzimidazol-1-yl)Methyl]Aniline ()
- Structure : Chloro and methyl substituents are positioned at the 4- and 3-positions of the aniline ring, respectively.
Heterocyclic Analogs with Non-Benzimidazole Cores
4-Chloro-N-(Pyridin-2-ylMethyl)Aniline (CPYA, )
- Structure : Replaces benzimidazole with a pyridine ring.
- Key Differences : The pyridine’s lone pair enables stronger metal coordination (e.g., in Pd(II) and Cu(II) complexes), as demonstrated in DNA-binding studies .
- Applications : Used in metallodrugs for selective DNA interaction, unlike benzimidazole derivatives .
4-(1,3-Benzothiazol-2-ylMethyl)Aniline ()
Simplified Aniline Derivatives
4-Chloro-N-[(4-Chlorophenyl)Methyl]Aniline ()
- Structure : Lacks the benzimidazole ring, featuring a bis-chlorinated benzyl group.
- Key Differences : Reduced aromaticity and hydrogen-bonding capacity limit its utility in coordination chemistry compared to benzimidazole analogs .
4-Chloro-N-(4-Nitrophenyl)Aniline ()
Data Tables
Table 1. Structural and Physical Properties
Key Findings
Benzimidazole vs. Other Heterocycles : Benzimidazole derivatives exhibit superior π-π stacking and hydrogen-bonding capabilities compared to pyridine or benzothiazole analogs, making them ideal for coordination chemistry .
Substituent Effects : Chloro and methyl groups at specific positions modulate electronic properties and steric hindrance, impacting binding affinity and solubility .
Biological Activity
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is a compound that has garnered attention due to its significant biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Research indicates that compounds with benzimidazole structures often exhibit antimicrobial, antiviral, and anticancer properties. The mechanism of action typically involves binding to specific biological targets, such as enzymes or receptors, leading to the inhibition of cell proliferation or modulation of metabolic pathways .
Antimicrobial Activity
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline has shown promising antimicrobial activity against various pathogens. For example, studies have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical indicators of its potency:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
These results suggest that the compound could be developed into an antimicrobial agent .
Antiviral Activity
The compound's antiviral potential has also been investigated, particularly in relation to viral infections. Benzimidazole derivatives have been noted for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.
Anticancer Activity
The anticancer properties of 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline are particularly noteworthy. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, in experiments with MCF cell lines, a daily dosage resulted in significant tumor growth suppression in murine models .
Case Study: Anti-Cancer Efficacy
A recent study evaluated the efficacy of this benzimidazole derivative against glioblastoma cell lines, revealing an IC50 value of approximately 45.2 μM. This indicates a moderate level of cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 values around 6.3 μM) .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(1H-benzimidazol-2-yl)aniline | Benzimidazole ring attached to an aniline | Different reactivity due to substitution |
| 4-(1H-triazol-1-yl)aniline | Triazole ring instead of benzimidazole | Different biological activity profile |
| 4-chloro-N-methylaniline | Contains a methyl group on the nitrogen | Simpler structure with less complexity |
The distinct substitution pattern on the benzimidazole ring in 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline enhances its interaction with biological targets compared to other derivatives .
Q & A
Q. What are the common synthetic routes for 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline?
The compound can be synthesized via condensation reactions between functionalized benzimidazole and aniline derivatives. For example, imine formation using aldehydes and amines in the presence of molecular sieves (4 Å) under anhydrous conditions has been employed for structurally similar compounds, yielding products in moderate to high purity (59–86% yield after chromatographic purification) . Key steps include controlling stoichiometry, solvent choice (e.g., chloroform), and purification via column chromatography.
Q. How is the compound characterized structurally?
Structural elucidation typically involves:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR data (e.g., δ 7.23–4.09 ppm for aromatic protons and δ 146.3–44.5 ppm for carbons in related compounds) confirm substituent positions and purity .
- X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX software is widely used for small-molecule refinement and has been adapted for high-throughput crystallographic studies .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₅H₁₄ClN₃) .
Q. What analytical techniques are critical for assessing purity and stability?
Q. What are the compound’s solubility and reactivity profiles?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Reactivity is influenced by the benzimidazole and aniline moieties:
- Oxidation: The aniline group may form quinones under strong oxidizing conditions.
- Substitution: Chlorine at the 4-position can undergo nucleophilic aromatic substitution with amines or thiols .
Q. How is computational modeling applied to predict properties?
Tools like Gaussian or DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries. SMILES strings (e.g., CC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)N)Cl) enable molecular docking studies for biological activity screening .
Advanced Research Questions
Q. How can this compound be utilized in catalytic applications?
Derivatives of similar benzimidazole-aniline hybrids have been employed as ligands in Suzuki-Miyaura cross-coupling reactions. For example, ligands with thiourea functional groups enhance catalytic activity in C–C bond formation, achieving >80% conversion of aryl halides to biphenyl derivatives when analyzed via GC-MS .
Q. What experimental design strategies resolve crystallographic data contradictions?
Discrepancies in diffraction data (e.g., disorder in crystal packing) are addressed using:
Q. How does the compound’s bioactivity compare to structural analogs?
Analogous compounds with benzimidazole cores show anti-inflammatory and antimicrobial activity. Structure-activity relationship (SAR) studies reveal that substituents on the benzimidazole ring (e.g., methyl groups) enhance lipophilicity and membrane permeability . Biological assays (e.g., ELISA for cytokine inhibition) quantify activity differences.
Q. What methodologies optimize synthetic yield and scalability?
Q. How are spectroscopic discrepancies in substituted derivatives resolved?
Overlapping NMR signals in crowded aromatic regions are resolved using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
